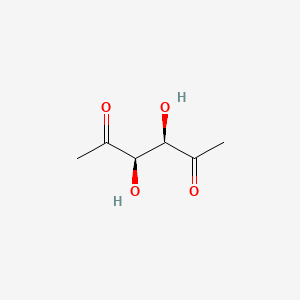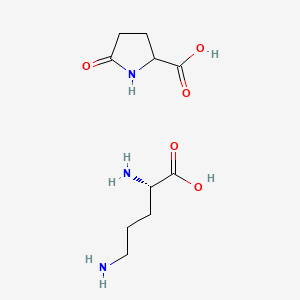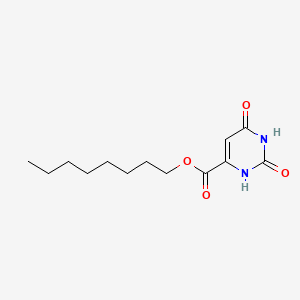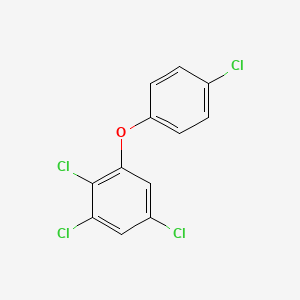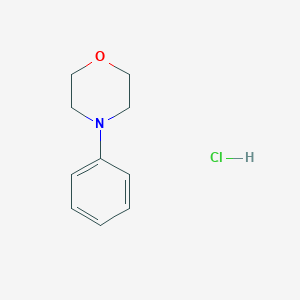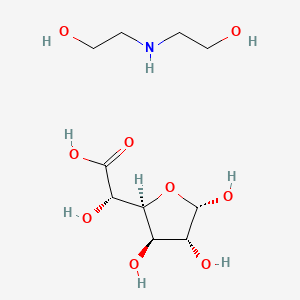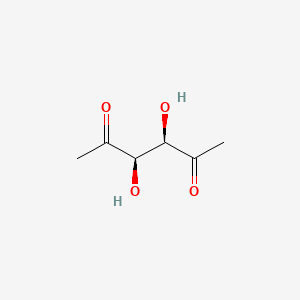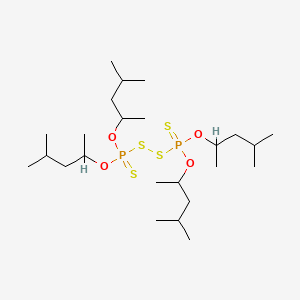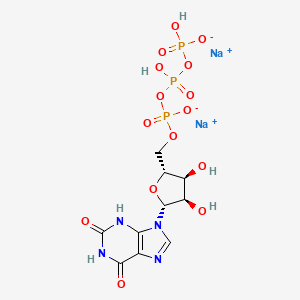
alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassiumsalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt: is a chemical compound with the molecular formula C6H10KO10P It is a derivative of glucuronic acid, which is a carboxylic acid form of glucose
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt typically involves the phosphorylation of glucuronic acid. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) in the presence of a base like potassium hydroxide (KOH). The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: : In industrial settings, the production of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt may involve large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through processes such as crystallization, filtration, and drying to obtain the final compound in its pure form.
化学反应分析
Types of Reactions: : Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other forms of glucuronic acid derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives.
科学研究应用
Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is being conducted on its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
作用机制
The mechanism of action of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. These interactions can influence various biochemical processes, including signal transduction, energy metabolism, and cellular regulation.
相似化合物的比较
Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt can be compared with other similar compounds, such as:
Glucuronic acid: The parent compound from which it is derived.
Glucose-6-phosphate: Another phosphorylated sugar with different biochemical roles.
Glucuronic acid-1-phosphate: A closely related compound with similar properties.
The uniqueness of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt lies in its specific structure and the presence of both a carboxylic acid and a phosphate group, which confer distinct chemical and biological properties.
属性
CAS 编号 |
71662-14-1 |
|---|---|
分子式 |
C6H10KO10P |
分子量 |
312.21 g/mol |
IUPAC 名称 |
potassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonooxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H11O10P.K/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14;/h1-4,6-9H,(H,10,11)(H2,12,13,14);/q;+1/p-1/t1-,2-,3+,4-,6+;/m0./s1 |
InChI 键 |
UOSGPNKDBKIZMF-YXUDEUAMSA-M |
手性 SMILES |
[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)(O)O)C(=O)[O-])O)O.[K+] |
规范 SMILES |
C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)[O-])O)O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




